(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS: 1629658-28-1) is a Boc-protected amino acid derivative with the molecular formula C₁₄H₁₇ClFNO₄ and a molecular weight of 317.74 g/mol . Its IUPAC name is (2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The compound features a stereospecific (S)-configuration at the α-carbon, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a 4-chloro-3-fluorophenyl side chain. It serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly in drug candidates targeting protease enzymes or receptor-binding domains .
Properties
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDYAGKWUKNAA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl pyrocarbonate (Boc2O) under mild conditions to form the Boc-protected amino acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted phenyl derivatives and amino acids.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in further reactions. The chloro-fluoro-substituted phenyl ring may interact with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related Boc-protected amino acids, emphasizing substituent effects, physicochemical properties, and synthetic applications.
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron Effects : The target compound’s 4-chloro-3-fluorophenyl group introduces a mixed electronic profile (Cl: σp = 0.23; F: σp = 0.06), favoring moderate electron withdrawal. In contrast, methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit electron donation (σp = -0.27), altering reactivity in coupling reactions .
- Synthetic Utility : The trifluoromethoxy-substituted analog demonstrates higher molecular weight (363.30 g/mol) and steric bulk, which may impede crystallization or chromatographic separation compared to the target compound .
Key Observations :
- The target compound’s synthesis likely mirrors methods for Compound 62 , but the presence of chloro and fluoro substituents may necessitate longer reaction times or elevated temperatures due to reduced electron density on the aromatic ring.
- Analogs with hydroxyl groups (e.g., ) require protective group strategies during synthesis to prevent undesired side reactions.
Pharmacological and Industrial Relevance
- Drug Intermediate Utility : The target compound’s halogenated aromatic ring is prevalent in kinase inhibitors and antiviral agents, where chloro/fluoro groups enhance binding affinity to hydrophobic pockets . Comparatively, methoxy or hydroxyl-substituted analogs (e.g., ) are more common in antibiotics or anti-inflammatory agents due to their polar interactions.
- Stability and Storage: Boc-protected amino acids like the target compound exhibit superior stability over free amines, enabling long-term storage in pharmaceutical R&D .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid, often referred to as Boc-amino acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1282042-80-1
- Molecular Formula : C15H18ClFNO4
- Molecular Weight : 331.76 g/mol
The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups. The presence of a chloro and fluorine substituent on the phenyl ring is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
Study 1: Inhibition of ADAMTS7
A study focused on hydroxamate-based arylsulfonamides demonstrated that modifications in the molecular structure significantly impacted selectivity and potency against ADAMTS7. The introduction of a biphenyl moiety improved selectivity compared to previous compounds . While this compound has not been directly tested, its structural similarities suggest it may exhibit comparable inhibitory effects.
Study 2: Antiproliferative Effects
In vitro studies have indicated that compounds with similar structural characteristics can exhibit antiproliferative effects against various cancer cell lines. For example, certain fluorinated amino acids have shown enhanced cytotoxicity due to their ability to disrupt metabolic processes within cancer cells . The specific effects of this compound on cancer cells remain to be elucidated through targeted research.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1282042-80-1 |
| Molecular Formula | C15H18ClFNO4 |
| Molecular Weight | 331.76 g/mol |
| Potential Biological Activities | Enzyme inhibition, Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
